2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol
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Overview
Description
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F2NO. This compound features a pyridine ring substituted at the 3-position with a difluoroethanol group. The presence of fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol under controlled conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a difluoroethanol compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,2-difluoro-2-(pyridin-3-yl)acetaldehyde.
Reduction: Formation of 2,2-difluoro-2-(pyridin-3-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine
- 2,2-Difluoro-2-(3-pyridinyl)ethanamine
- 2,2-Difluoro-2-phenylethan-1-ol
Uniqueness
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the difluoroethanol group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Biological Activity
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances various pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H8F2N\O, with a molecular weight of approximately 163.14 g/mol. The compound features a difluoroethyl group attached to a pyridine ring, which is known for its role in many pharmaceutical agents. The difluorinated structure may serve as a bioisostere for other functional groups, potentially altering the pharmacokinetic and pharmacodynamic profiles of related compounds .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms often enhances these activities by improving lipophilicity and metabolic stability .
A comparative study highlighted the antimicrobial efficacy of fluorinated compounds, demonstrating that the presence of fluorine can increase the minimum inhibitory concentration (MIC) against bacterial strains .
Compound Name | MIC (µg/mL) | Target Pathogens |
---|---|---|
This compound | TBD | E. coli, S. aureus |
4-Fluorobenzylamine | 40 | P. aeruginosa |
3-Pyridylmethylamine | TBD | K. pneumoniae |
Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties due to their ability to modulate signaling pathways associated with tumor growth. Studies have shown that similar pyridine derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The introduction of fluorine has been linked to enhanced potency against certain cancer cell lines.
In vitro studies have demonstrated that modifications to the pyridine structure can lead to varying degrees of cytotoxicity against cancer cells, with some compounds displaying IC50 values in the low micromolar range .
Compound Name | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | TBD | Various cancer cell lines |
Benzothiazolyl-pyridine hybrids | 10.520 | H5N1, SARS-CoV-2 |
The biological activity of this compound can be attributed to its interaction with specific biological targets. In silico studies have suggested that this compound may bind effectively to proteins involved in metabolic pathways and cellular signaling . The presence of fluorine enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyridine derivatives:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against E. faecalis and P. aeruginosa with inhibition zones comparable to standard antibiotics like ceftriaxone .
- Anticancer Potential : Another investigation into fluorinated pyridine compounds revealed promising results against various cancer cell lines, indicating potential for development into therapeutic agents .
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-3-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-2-1-3-10-4-6/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKABSUBCTOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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